5-Cyano nornicotine
Description
Conceptual Framework of Investigating Specific Nicotinic Alkaloid Adducts
The study of nicotinic alkaloids extends beyond their direct pharmacological effects to their metabolic pathways, which can lead to the formation of more reactive or toxic species. A key concept in this area of research is the formation of reactive intermediates during enzymatic processing. nih.gov These intermediates are often too unstable to be isolated directly from a biological system. Therefore, a common strategy is to introduce a "trapping agent"—a nucleophile that reacts specifically with the intermediate to form a stable, detectable product known as an adduct. The resulting adduct serves as irrefutable evidence of the transient intermediate's existence and provides information about its chemical nature.
Positioning of 5-Cyano Nornicotine (B190312) as a Research Intermediate or Probe Compound
5-Cyano nornicotine is a quintessential example of such an adduct, functioning as a chemical probe. It is not considered a product of natural metabolism but is intentionally generated in laboratory settings to study the enzymatic oxidation of nornicotine. Its formation indicates the presence of a highly electrophilic intermediate, the nornicotine-Δ¹'(⁵')-iminium ion. By adding a cyanide source to an in vitro enzymatic reaction containing nornicotine, researchers can "trap" this iminium ion as it is formed. The subsequent identification of this compound in the reaction mixture confirms the specific metabolic pathway being investigated.
Table 1: Components of an Iminium Ion Trapping Experiment
| Component | Role in the Experiment | Example |
|---|---|---|
| Precursor Alkaloid | The substrate for the enzyme being studied. | Nornicotine |
| Oxidizing System | The biological or chemical catalyst that generates the reactive intermediate. | Liver Microsomes (containing Cytochrome P450 enzymes) |
| Trapping Agent | A nucleophile that reacts with the intermediate to form a stable adduct. | Potassium Cyanide (KCN) |
| Resulting Probe | The stable, detectable product that confirms the intermediate's formation. | this compound |
Historical Perspectives on the Elucidation of Nicotine (B1678760) and Nornicotine Metabolism relevant to Cyano Adducts
The historical understanding of nicotine metabolism provides the direct precedent for the study of this compound. Early research focused on identifying the major metabolites, such as cotinine (B1669453). nih.gov A pivotal breakthrough was the discovery that the conversion of nicotine to cotinine proceeds through a nicotine-Δ¹'(⁵')-iminium ion intermediate. This was demonstrated conclusively by experiments in which the enzymatic oxidation of nicotine in the presence of cyanide yielded 5'-cyanonicotine. semanticscholar.org This work established iminium ion formation as a key step in nicotine metabolism and introduced cyanide trapping as a valid and powerful methodological approach.
This methodology was logically extended to other alkaloids with similar structures, including nornicotine. Since nornicotine is a direct metabolite of nicotine, it was hypothesized to undergo a similar oxidation process on its pyrrolidine (B122466) ring. The targeted synthesis and detection of this compound in such experimental systems would therefore be built upon the foundational knowledge gained from studying its methylated precursor, nicotine. nih.govsemanticscholar.org
Table 2: Key Metabolic and Trapping Reactions
| Starting Compound | Reaction | Product(s) | Significance |
|---|---|---|---|
| Nicotine | Enzymatic N-demethylation | Nornicotine | Formation of the precursor for nornicotine-specific metabolites. nih.gov |
| Nicotine | Enzymatic C-oxidation | Nicotine-Δ¹'(⁵')-iminium ion | Key reactive intermediate in the pathway to cotinine. semanticscholar.org |
| Nornicotine | Enzymatic C-oxidation | Nornicotine-Δ¹'(⁵')-iminium ion | Hypothesized reactive intermediate in nornicotine metabolism. |
Significance of Iminium Ion Trapping in Mechanistic Enzymology Studies
The technique of iminium ion trapping is of profound significance in mechanistic enzymology. Iminium ions are potent electrophiles that play roles in a vast array of biochemical reactions but are too transient to be observed directly. Trapping them provides unequivocal evidence for a proposed reaction mechanism.
In the case of nornicotine metabolism, the detection of this compound offers several key insights:
Confirms the Site of Oxidation: The formation of the 5'-cyano adduct specifically confirms that the C5' position of the nornicotine pyrrolidine ring is the site of enzymatic oxidation.
Validates the Iminium Intermediate: It provides direct proof for the formation of the nornicotine-Δ¹'(⁵')-iminium ion, solidifying our understanding of the bioactivation of this alkaloid.
Enables Quantitation: The amount of this compound formed can be used to quantify the activity of the enzyme responsible for the oxidation, such as specific Cytochrome P450 isoforms. semanticscholar.org
This trapping strategy allows researchers to dissect complex metabolic pathways and understand how specific enzymes interact with and modify small molecules.
Overview of Research Trajectories for Complex Chemical Entities in Biological Systems
The scientific investigation of a complex chemical entity like nornicotine within a biological system typically follows a structured trajectory. The initial phase involves identifying and quantifying the compound in biological samples. Subsequent research aims to map its metabolic fate by identifying the stable end-products of its biotransformation.
A more advanced and mechanistically focused phase of research—the one in which this compound plays its role—delves into the "how" of these transformations. This involves identifying the specific enzymes responsible and characterizing the reaction mechanisms, including the formation of unstable intermediates. The use of probe compounds and adducts like this compound is a hallmark of this mature stage of investigation. This approach allows for a precise, molecular-level understanding of how biological systems process xenobiotics, which is fundamental to fields ranging from drug development to toxicology.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2 |
InChI Key |
ZSZBKUWTRITPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Formation and Biotransformation Pathways in in Vitro and Model Systems
Enzymatic Generation of Iminium Ion Intermediates from Nicotine (B1678760) and Nornicotine (B190312)
The initial and rate-limiting step in the primary metabolic pathway of nicotine is the oxidation of its pyrrolidine (B122466) ring, which leads to the formation of a key reactive intermediate: the nicotine-Δ1′(5′)-iminium ion. nih.gov This electrophilic species exists in equilibrium with its hydrated form, 5′-hydroxynicotine. nih.govnih.gov
The C-oxidation of the pyrrolidine ring of nicotine is predominantly catalyzed by cytochrome P450 (P450) enzymes. nih.gov In humans, CYP2A6 is the principal enzyme responsible for this reaction, converting 70-80% of nicotine to cotinine (B1669453) via the nicotine-Δ1′(5′)-iminium ion intermediate. nih.govoaepublish.com The closely related extrahepatic enzyme, CYP2A13, also catalyzes this 5′-oxidation. nih.govresearchgate.net
The reaction involves the abstraction of a hydrogen atom from the 5'-carbon of the pyrrolidine ring. nih.gov Theoretical and experimental studies have shown that oxidation at this 5'-carbon position is energetically favored over oxidation at the N-methyl group. nih.govrsc.org The binding orientation of nicotine within the active site of CYP2A6 positions the pyrrolidine ring's 5'-carbon in proximity to the heme iron, facilitating this specific hydroxylation. nih.gov
| Enzyme Family | Specific Enzyme | Primary Function in Nicotine Metabolism | Resulting Intermediate |
| Cytochrome P450 | CYP2A6 | Major catalyst for nicotine 5'-oxidation in the liver. nih.govpsu.edu | Nicotine-Δ1′(5′)-iminium ion nih.govnih.gov |
| Cytochrome P450 | CYP2A13 | Extrahepatic catalyst of nicotine 5'-oxidation. researchgate.netpsu.edu | Nicotine-Δ1′(5′)-iminium ion researchgate.net |
While cytochrome P450 enzymes are responsible for C-oxidation leading to the iminium ion, Flavin-containing monooxygenases (FMOs) catalyze a different metabolic pathway: N-oxidation. nih.govnih.gov Specifically, FMOs are involved in the oxygenation of the pyrrolidine nitrogen atom to form nicotine N'-oxide. nih.govresearchgate.net
Mechanism of Cyanide Trapping of Iminium Ions to Form 5-Cyano Nornicotine
The nicotine-Δ1′(5′)-iminium ion is a reactive and unstable intermediate. semanticscholar.org Its existence can be demonstrated by "trapping" it with a nucleophile. Cyanide (CN-) is an effective trapping agent that reacts with the electrophilic iminium ion to form a stable covalent adduct, 5'-cyanonicotine, which is synonymous with this compound. semanticscholar.orgnih.gov This reaction provides definitive evidence for the formation of the iminium ion as a discrete intermediate during the enzymatic oxidation of nicotine. semanticscholar.org
The formation of this compound is confirmed through methods like gas chromatography and mass spectrometry, which can identify the product by its molecular weight (187 g/mol ) and fragmentation pattern. semanticscholar.org
Studies using expressed P450 enzymes have determined the kinetic parameters for nicotine 5'-oxidation. For instance, the efficiency of this reaction varies between different P450 enzymes. psu.edu The nicotine-Δ1′(5′)-iminium ion itself is in equilibrium with 5′-hydroxynicotine, and it can also act as a mechanism-based inactivator of CYP2A6 and CYP2A13 in a time- and concentration-dependent manner. nih.govresearchgate.net
| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) |
| P450 2A3 (rat) | 8.5 ± 0.07 | 1.68 ± 0.04 |
| P450 2A5 (mouse) | 7.7 ± 0.8 | 1.53 ± 0.04 |
| P450 2A6 (human) | 144 ± 20 | 0.82 ± 0.04 |
| P450 2A13 (human) | 71 ± 10 | 1.7 ± 0.07 |
| Table based on kinetic parameters for nicotine 5'-oxidation by various P450 2A enzymes. Data from Murphy et al., 2005. psu.edu |
The enzymatic system that generates the iminium ion intermediate has the characteristics of a classic mixed-function oxidase. semanticscholar.org This system, typically studied using in vitro preparations of liver microsomes, has specific requirements for its activity. semanticscholar.orgnih.gov
Key components and their roles include:
Microsomes : These are vesicle-like artifacts from the endoplasmic reticulum, containing the P450 enzymes (like CYP2A6) necessary for the initial oxidation. semanticscholar.orgnih.gov
NADPH : Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (in its reduced form) is an essential cofactor that donates the electrons required by the cytochrome P450 enzyme cycle. nih.govsemanticscholar.org
Molecular Oxygen (O2) : Required as the oxidizing agent in the P450-catalyzed reaction. semanticscholar.org
Inhibitors : The reaction is inhibited by carbon monoxide (CO), a characteristic inhibitor of cytochrome P450 enzymes. semanticscholar.orgnih.gov
Incubations containing nicotine, liver microsomes (e.g., from rabbits), and an NADPH-generating system in the presence of potassium cyanide (KCN) result in the successful production of this compound. semanticscholar.org
Investigation of Enzymatic Systems Beyond Mammalian Liver Microsomes (e.g., plant or microbial systems for metabolic studies)
While mammalian liver microsomes are the primary model for studying the formation of the nicotine iminium ion, other biological systems are known to metabolize nicotine and are used for broader metabolic studies. researchgate.netnih.gov Numerous bacteria, particularly from the Arthrobacter and Pseudomonas genera, can degrade nicotine, often utilizing it as a sole source of carbon and nitrogen. researchgate.netasm.orgfrontiersin.org
These microbial systems employ distinct metabolic pathways that differ from the initial C-oxidation seen in mammals:
Pyridine (B92270) Pathway : Found in bacteria like Arthrobacter, this pathway begins by hydroxylating the pyridine ring of nicotine. asm.orgfrontiersin.org
Pyrrolidine Pathway : Utilized by some Pseudomonas species, this pathway involves dehydrogenation of the pyrrolidine ring. asm.orgfrontiersin.org
VPP Pathway : A hybrid of the pyridine and pyrrolidine pathways has been identified in bacteria such as Agrobacterium tumefaciens. researchgate.netfrontiersin.org
Additionally, metabolic studies using plant cell cultures and fungi, such as Streptomyces fradiae and Pleurotus ostreatus, have demonstrated the ability to biotransform nicotine into metabolites like nicotine N'-oxide. researchgate.net While these systems are valuable for understanding the diverse ways nicotine can be broken down in the environment, they are not typically associated with the specific CYP2A6-mediated formation of the nicotine-Δ1′(5′)-iminium ion that is the precursor to this compound.
Comparative Analysis of this compound Formation with Other Nicotine Metabolites
While direct enzymatic or biological formation of this compound from nicotine or nornicotine in living organisms has not been extensively documented in publicly available research, its formation can be understood in the context of synthetic chemistry and the known metabolic pathways of nicotine. The introduction of a cyano group at the 5-position of the pyridine ring of nornicotine represents a significant chemical modification that distinguishes it from naturally occurring major nicotine metabolites.
The primary metabolic routes of nicotine in humans and various model systems involve oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A6 being the most prominent. nih.gov These pathways lead to the formation of metabolites such as cotinine and nornicotine. nih.gov Nornicotine itself is formed through the N-demethylation of nicotine, a reaction also catalyzed by CYP enzymes. nih.gov
The formation of this compound, in contrast, is not a typical outcome of these well-established metabolic pathways. Its existence is confirmed through its availability from chemical suppliers, indicating it is a synthetically accessible compound. The synthesis of nornicotine derivatives and analogs is an active area of research for exploring their chemical properties and potential pharmacological activities. researchgate.netresearchgate.net
To provide a comparative perspective, the table below outlines the typical formation rates and pathways of major nicotine metabolites. It is important to note that directly comparable quantitative data for the formation of this compound through biological processes is not available in the current body of scientific literature. The inclusion of this compound in this context serves to highlight the distinct nature of its origin, which is rooted in chemical synthesis rather than direct metabolism.
Table 1: Comparative Overview of Nicotine Metabolite Formation
| Metabolite | Precursor | Key Enzymes/Process | Typical Yield/Rate of Formation |
| Cotinine | Nicotine | CYP2A6, Aldehyde oxidase | Major metabolite, accounting for 70-80% of nicotine metabolism. nih.gov |
| Nornicotine | Nicotine | CYP2A6 (N-demethylation) | Minor metabolite in humans, formation rate is generally lower than cotinine. nih.gov |
| This compound | Nornicotine (synthetic precursor) | Chemical Synthesis | Not a known direct biological metabolite; formation rate is dependent on the specific synthetic route and reaction conditions. |
| Nicotine-N'-oxide | Nicotine | Flavin-containing monooxygenase 3 (FMO3) | Minor metabolite. |
| trans-3'-hydroxycotinine | Cotinine | CYP2A6 | A major metabolite of cotinine. |
This table is for illustrative purposes to compare the formation pathways of major nicotine metabolites with the synthetic origin of this compound. The yields and rates are general estimates and can vary based on individual metabolic differences and experimental conditions.
The study of nicotine analog synthesis provides insights into how modifications like the addition of a cyano group can be achieved. nih.gov Such synthetic approaches are crucial for creating novel compounds to probe biological systems and to understand structure-activity relationships. nih.gov While the biotransformation of nornicotine to various other compounds has been observed in in vitro systems, these studies have not reported the formation of this compound. cdnsciencepub.comresearchgate.net
Advanced Analytical Methodologies for this compound Remain Undocumented in Publicly Available Research
A comprehensive review of scientific literature reveals a significant gap in the documentation of advanced analytical methodologies specifically for the chemical compound this compound. Despite extensive searches for research detailing its characterization and quantification, no specific methods for chromatography, spectroscopy, or selective quantification assays for this particular derivative of nornicotine were found.
The user's request focused on a detailed outline of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), the use of specialized columns, the development of quantification assays, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. However, the available body of scientific research extensively covers these techniques for the parent compound, nornicotine, and other related tobacco alkaloids, but not for the 5-cyano derivative.
For instance, numerous studies describe the use of HPLC with UV or MS/MS detection for the analysis of nornicotine in various biological and environmental samples. nih.govrestek.comnih.gov Similarly, GC-MS methods have been widely applied for the quantification of nornicotine and other minor tobacco alkaloids. researchgate.netnih.govresearchgate.netresearchgate.net Research also exists on the application of specialized chromatographic columns to improve the separation of these compounds. nih.gov
Furthermore, while the synthesis of other nornicotine derivatives has been described, specific literature detailing the synthesis and subsequent analytical characterization of this compound is not present in the search results. researchgate.net The structural elucidation of alkaloids using NMR spectroscopy is a well-established practice, but no specific NMR data for this compound could be located.
Consequently, due to the absence of published research on the analytical methodologies for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The characterization and quantification of this specific compound appear to be an area that has not yet been explored or at least not documented in publicly accessible scientific literature.
Advanced Analytical Methodologies for Research Characterization and Quantification
Spectroscopic Characterization in Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the characterization of 5-Cyano nornicotine (B190312), providing precise molecular weight determination and structural insights through fragmentation analysis. The introduction of a cyano group onto the pyridine (B92270) ring of the nornicotine structure significantly influences its mass and fragmentation behavior.
The molecular formula of 5-Cyano nornicotine is C₁₀H₁₁N₃, giving it a monoisotopic mass of approximately 173.0953 Da. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and analyzed via time-of-flight (TOF) or Orbitrap mass analyzers, can confirm this elemental composition with high accuracy. In a typical ESI-MS analysis performed in positive ion mode, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 174.1031.
The fragmentation pattern, analyzed through tandem mass spectrometry (MS/MS), provides a structural fingerprint of the molecule. While direct experimental data for this compound is not widely published, a predictive fragmentation pathway can be constructed based on the known fragmentation of nornicotine and related cyanopyridine compounds. massbank.jpmassbank.eunist.gov The fragmentation of nornicotine itself is characterized by cleavages within the pyrrolidine (B122466) ring. nist.govnih.gov For this compound, fragmentation is anticipated to involve both the pyrrolidine moiety and the cyanopyridine ring.
Key predicted fragmentation pathways include:
Pyrrolidine Ring Opening: Similar to nornicotine, initial fragmentation is likely to occur at the pyrrolidine ring, leading to a variety of characteristic daughter ions.
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for aromatic nitriles is the neutral loss of HCN (27 Da). massbank.jp This pathway would be a key diagnostic feature distinguishing it from nornicotine. For instance, fragmentation of the parent ion (m/z 174) could yield a significant fragment ion at m/z 147.
Cleavage at the C-C bond: Scission of the bond connecting the two rings can also occur, generating ions corresponding to the cyanopyridine and pyrrolidine fragments.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula (Predicted) | Description of Fragment |
| 174.1031 | [C₁₀H₁₂N₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 147.0815 | [C₉H₁₁N₂]⁺ | Loss of hydrogen cyanide (HCN) from the parent ion |
| 119.0600 | [C₈H₇N₂]⁺ | Subsequent fragmentation of the pyrrolidine ring |
| 105.0447 | [C₆H₅N₂]⁺ | Fragment corresponding to the protonated cyanopyridine moiety |
This predictive data is crucial for identifying the compound in complex mixtures and for differentiating it from its parent compound, nornicotine, which has a protonated mass of approximately 149.1079 m/z. nih.govhmdb.ca
Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy for Electronic Transitions and Chirality Studies
UV-Vis and ECD spectroscopy are powerful methods for investigating the electronic properties and stereochemistry of chiral molecules like this compound.
UV-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic chromophore, the 3-(pyrrolidin-2-yl)-5-cyanopyridine system. Compared to nornicotine, which exhibits characteristic UV absorption around 260 nm, the addition of a cyano group in conjugation with the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions. nih.govmsu.edu The electron-withdrawing nature of the cyano group modifies the energy levels of the molecular orbitals, resulting in altered absorption maxima and intensities. This technique is highly useful for quantification, as the absorbance is proportional to the concentration, following the Beer-Lambert law.
Electronic Circular Dichroism (ECD) Spectroscopy this compound possesses a stereocenter at the C2 position of the pyrrolidine ring, making it a chiral molecule that exists as two enantiomers: (S)-5-Cyano nornicotine and (R)-5-Cyano nornicotine. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited only by chiral molecules. nih.gov This technique is exceptionally well-suited for studying the stereochemistry of such compounds. nih.govrsc.org
While the parent (S)-nornicotine enantiomer has a known ECD spectrum, the introduction of the cyano group will significantly alter the observed Cotton effects. The chromophore is now different, and the electronic transitions responsible for the ECD signal will have different energies and rotational strengths. Therefore, ECD can be used to:
Determine Absolute Configuration: By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a synthesized batch can be unambiguously assigned. researchgate.net
Assess Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess of the sample.
Table 2: Spectroscopic Analysis Techniques for this compound
| Technique | Analyzed Property | Expected Observations for this compound |
| UV-Vis Spectroscopy | Electronic Transitions | Absorption maxima (λₘₐₓ) shifted to longer wavelengths compared to nornicotine due to the conjugated cyano group. |
| ECD Spectroscopy | Chirality / Stereochemistry | Exhibits distinct Cotton effects, allowing for the determination of absolute configuration and enantiomeric purity. |
Sample Preparation Strategies for Complex Research Matrices (e.g., in vitro reaction mixtures, non-human biological extracts)
The accurate quantification and characterization of this compound from complex research matrices require efficient and robust sample preparation to remove interfering substances. The choice of technique depends on the matrix and the subsequent analytical method. As a basic alkaloid, its extraction can be manipulated by adjusting the pH to control its charge state. nih.gov
Liquid-Liquid Extraction (LLE) LLE is a fundamental technique for initial cleanup. Given that this compound is a basic compound, its extraction from an aqueous matrix (e.g., an in vitro reaction buffer) into an immiscible organic solvent is highly pH-dependent. At a basic pH (typically pH > 9), the pyrrolidine nitrogen is deprotonated, rendering the molecule neutral and more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.
Solid-Phase Extraction (SPE) SPE offers a more selective and efficient cleanup compared to LLE, with lower solvent consumption. Several SPE strategies can be employed for this compound:
Reversed-Phase (RP) SPE: Using C18 or polymer-based sorbents, this method is suitable for extracting moderately polar compounds from aqueous samples. The sample is loaded under aqueous conditions, interferences are washed away, and the analyte is eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).
Ion-Exchange SPE: This is a highly effective strategy for alkaloids. Mixed-mode cation-exchange cartridges, which combine both reversed-phase and strong cation-exchange properties, are ideal. The sample is loaded at an acidic pH (e.g., pH < 4) where the pyrrolidine nitrogen is protonated, causing it to be strongly retained by the sorbent via ionic interactions. After washing away neutral and acidic interferences, the analyte can be eluted with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
Table 3: Sample Preparation Strategies for this compound
| Sample Matrix | Recommended Technique | Key Parameters and Considerations |
| In vitro reaction mixtures (aqueous buffers) | Solid-Phase Extraction (Mixed-mode cation exchange) | Acidify sample before loading to ensure protonation and retention. Elute with a basic organic solvent. |
| Non-human biological extracts (e.g., tissue homogenates) | Protein Precipitation followed by SPE or LLE | Initial protein precipitation with acetonitrile or methanol. The supernatant can then be further purified by SPE or LLE. |
| Organic synthesis reaction mixtures | Liquid-Liquid Extraction or Direct Dilution | pH adjustment is critical for LLE to isolate the basic product from acidic or neutral impurities. For clean reactions, simple dilution may suffice. |
These preparation methods are essential for generating clean extracts, which minimize matrix effects, improve analytical sensitivity, and ensure the longevity of analytical instrumentation, particularly for LC-MS/MS systems. nih.gov
Chemical Reactivity and Degradation Mechanisms in Controlled Research Environments
Hydrolysis Pathways of Nitrile Group
The nitrile (-C≡N) group is susceptible to hydrolysis under both acidic and alkaline conditions, typically proceeding in two stages. Initially, the nitrile is converted to an amide, followed by further hydrolysis to a carboxylic acid.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This process would convert 5-cyano nornicotine (B190312) into 5-(amido)nornicotine (nornicotinamide) and subsequently into 5-(carboxy)nornicotine (nornicotinic acid).
Under alkaline conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. This pathway would yield the salt of the carboxylic acid, for example, sodium nornicotinate, along with the release of ammonia. Subsequent acidification would be required to obtain the free carboxylic acid, 5-(carboxy)nornicotine. The hydrolysis of various cyanopyridines to their corresponding amides and carboxylic acids is a well-established industrial process. google.com
Stability Under Various Experimental Conditions (e.g., pH, light, temperature)
The stability of 5-cyano nornicotine is influenced by environmental factors such as pH, light, and temperature. Generally, compounds with similar structures, such as pyridine (B92270) derivatives, may degrade under extreme pH or temperature conditions. evitachem.com
pH: In highly acidic or alkaline solutions, the primary degradation pathway would likely be the hydrolysis of the nitrile group, as described above. The stability would be lowest at pH extremes and greatest in a neutral or near-neutral pH range where hydrolysis is slow.
Temperature: Elevated temperatures are expected to accelerate degradation reactions. The thermal stability of related compounds like nicotine (B1678760) is well-documented, with decomposition occurring at high temperatures. frontiersin.orgnih.gov It is reasonable to infer that this compound would also exhibit limited stability at high temperatures, leading to thermal decomposition.
Light: Photochemical transformation is a potential degradation pathway. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions, leading to the transformation of the molecule.
Thermal Degradation Pathways and Pyrolysis Products in Controlled Research Settings
While specific pyrolysis studies on this compound are not available, research on the thermal degradation of nicotine provides insight into potential pathways. The pyrolysis of nicotine, which occurs at temperatures ranging from below 600 K in electronic cigarettes to over 1000 K in conventional cigarettes, results in a variety of products through complex reaction mechanisms, including dissociation and reactions with hydroxyl radicals. nih.govresearchgate.net
For this compound, pyrolysis would likely involve the fragmentation of both the pyrrolidine (B122466) and pyridine rings. The presence of the electron-withdrawing cyano group would influence the cleavage patterns of the pyridine ring. Potential pyrolysis products, by analogy with nicotine and other pyridine compounds, could include simpler pyridine derivatives, cyanated aromatic compounds, and various nitrogen-containing heterocyclic compounds. frontiersin.org The exact composition of the pyrolysis products would be highly dependent on the temperature and atmosphere (inert or oxidative) of the controlled setting.
Interactive Table: Potential Pyrolysis Products of this compound This table is predictive, based on the pyrolysis of related compounds like nicotine and cyanopyridines.
| Compound Class | Potential Products | Origin of Formation |
|---|---|---|
| Simple Pyridines | 3-Cyanopyridine, Pyridine | Cleavage of the bond between the pyridine and pyrrolidine rings. |
| Pyrrolidine Derivatives | Myosmine (B191914), Nornicotyrine | Dehydrogenation or rearrangement of the pyrrolidine ring. |
| Aromatic Hydrocarbons | Benzonitrile, Naphthalene | Extensive fragmentation and recombination reactions at high temperatures. |
Photochemical Transformation Studies in Laboratory Models
Specific laboratory studies on the photochemical transformation of this compound have not been identified. However, pyridine and its derivatives are known to undergo photochemical reactions. The absorption of UV light can excite the molecule to a higher energy state, leading to various transformations such as ring-opening, rearrangement, or reactions with other molecules in the medium. The exact products would depend on the wavelength of light, the solvent used, and the presence of other substances like oxygen or photosensitizers.
Potential for Further Metabolic Conversion in Research Models (e.g., in non-human in vitro systems)
The metabolism of nornicotine, a close structural analog, has been studied in various research models. Nornicotine itself is a primary metabolite of nicotine, formed via N-demethylation. nih.govscilit.com In in vitro studies using rabbit liver preparations, nornicotine has been shown to be metabolized into compounds such as myosmine and norcotinine. researchgate.net
Given this precedent, this compound would likely undergo metabolic conversion in similar non-human in vitro systems. The metabolic pathways could involve:
Oxidation of the Pyrrolidine Ring: Cytochrome P450 enzymes could catalyze the oxidation of the pyrrolidine ring, potentially leading to the formation of a cyano-substituted analog of cotinine (B1669453) (norcotinine).
Hydrolysis of the Nitrile Group: Although primarily a chemical reaction, enzymatic hydrolysis of the nitrile group by nitrilase or nitrile hydratase enzymes could occur, leading to the formation of 5-(amido)nornicotine or 5-(carboxy)nornicotine.
N-Glucuronidation: The nitrogen on the pyrrolidine ring is a potential site for conjugation with glucuronic acid, a common phase II metabolic pathway.
These potential pathways are hypothetical and would require confirmation through dedicated in vitro metabolic studies with liver microsomes or other relevant biological systems.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Molecular Structure and Conformation
Computational Modeling of Iminium Ion Formation and Cyanide Adduct Trapping
The metabolic activation of related alkaloids often involves the formation of reactive iminium intermediates. Trapping these intermediates with nucleophiles like cyanide is a common strategy to study their formation. However, computational modeling studies that specifically simulate the formation of a nornicotine-derived iminium ion at the 5-position followed by the trapping with a cyanide adduct to form 5-Cyano nornicotine (B190312) have not been published. There are no available models detailing the thermodynamics or kinetics of this specific biochemical transformation.
Molecular Dynamics Simulations of 5-Cyano Nornicotine Interactions with Enzymes or Mimics (in a research context)
Molecular dynamics (MD) simulations are a powerful tool for investigating the interaction of small molecules with biological macromolecules like enzymes. Despite the utility of this method, a search of the scientific literature reveals no studies that have employed MD simulations to investigate the binding, dynamics, or potential inhibitory effects of this compound with any specific enzyme or biomimetic system. As such, there is no data on its interaction profiles, binding free energies, or conformational changes induced upon binding to a biological target.
Elucidation of Reaction Mechanisms via Transition State Calculations
Transition state calculations are crucial for understanding the energy barriers and pathways of chemical reactions. For this compound, there are no published studies that utilize methods like DFT to calculate the transition state structures and activation energies for its formation or subsequent reactions. The specific mechanisms, whether enzymatic or synthetic, involving this compound have not been elucidated through computational transition state analysis in the available literature.
Applications of 5 Cyano Nornicotine As a Research Tool and Reference Material
Utilization in Elucidating Enzymatic Mechanism of Nicotine (B1678760) and Nornicotine (B190312) Metabolism
The metabolism of nicotine in mammals is a complex process primarily carried out by liver enzymes. nih.gov The most significant pathway, accounting for 70-80% of nicotine metabolism, is the conversion to cotinine (B1669453). nih.gov This transformation is a two-step process initiated by a cytochrome P450 enzyme, primarily CYP2A6. nih.govscripps.edu The enzyme hydroxylates nicotine at the 5' position of the pyrrolidine (B122466) ring to form 5'-hydroxynicotine. nih.gov This intermediate exists in equilibrium with a nicotine-Δ1'(5')-iminium ion. nih.gov
The study of such transient intermediates is challenging due to their inherent instability. Researchers have employed trapping experiments to isolate and identify these reactive species. In a key study, the oxidation of nicotine in the presence of a rabbit liver supernatant, NADPH, and cyanide resulted in the formation of 5'-cyanonicotine. researchgate.net This outcome provided strong evidence for the formation of the nicotine iminium ion as an intermediate. The cyanide ion acts as a nucleophile, attacking the electrophilic iminium ion to form a stable cyano-adduct. researchgate.net
This same principle applies to the metabolism of nornicotine. The enzymatic oxidation of nornicotine is hypothesized to proceed through a similar mechanism, involving the formation of a nornicotine-iminium ion intermediate. In this context, 5-cyano nornicotine serves as a stable marker product. Its detection in an in-vitro experiment containing nornicotine, metabolizing enzymes, and a cyanide source would confirm the formation of the transient nornicotine-iminium ion, thereby helping to elucidate the specific enzymatic mechanisms involved.
Table 1: Key Enzymes and Intermediates in Nicotine/Nornicotine Metabolism
| Precursor | Primary Enzyme | Key Intermediate | Trapped Adduct | Major Metabolite |
|---|---|---|---|---|
| Nicotine | Cytochrome P450 2A6 (CYP2A6) | Nicotine-Δ1'(5')-iminium ion | 5'-Cyanonicotine | Cotinine |
Application as a Mechanistic Probe for Iminium Ion Intermediates
Iminium ions are highly reactive cationic intermediates that play a crucial role in the metabolism of many nitrogen-containing compounds, including nicotinic alkaloids. The nicotine-Δ1'(5')-iminium ion is a pivotal intermediate in the pathway leading to cotinine. nih.gov Due to its reactivity, it does not accumulate and is difficult to detect directly.
The application of this compound (and its nicotine analog, 5'-cyanonicotine) is a classic example of using a chemical probe to trap a reactive intermediate. The formation of the stable carbon-cyanide bond effectively sequesters the transient iminium ion, allowing for its unambiguous identification and quantification using standard analytical techniques. researchgate.net
The generation of 5'-cyanonicotine from nicotine in the presence of cyanide is considered definitive proof of the enzymatic formation of the nicotine-Δ1'(5')-iminium ion. researchgate.net By analogy, the formation of this compound serves as a powerful mechanistic probe to demonstrate the existence of a corresponding nornicotine-iminium ion intermediate during nornicotine's metabolic conversion to norcotinine. This application is crucial for understanding the bioactivation pathways of these alkaloids.
Development of Analytical Reference Standards for Related Chemical Entities
In metabolic and toxicological research, the unequivocal identification and quantification of metabolites and their derivatives are paramount. This requires the availability of pure, well-characterized analytical reference standards. Various metabolites and derivatives of nicotine, such as cotinine, trans-3'-hydroxycotinine, and isotopically labeled nornicotine, are commercially available as certified reference materials for use in analytical testing. cerilliant.comcerilliant.com
This compound, as a specific product of a mechanistic trapping experiment, is essential as an analytical reference standard for studies investigating the iminium ion pathway of nornicotine metabolism. To accurately identify and quantify the formation of this compound in a complex biological matrix (e.g., a liver microsomal incubation), an authenticated standard is necessary for:
Method Development: Optimizing chromatographic separation (e.g., HPLC, GC) and mass spectrometric detection parameters.
Compound Confirmation: Matching retention times and mass fragmentation patterns of the experimentally generated product with the known standard.
Quantification: Creating calibration curves to determine the exact amount of the iminium ion intermediate that was trapped.
Without a reliable reference standard of this compound, it would be challenging to confirm the identity of the trapped product and accurately measure the metabolic flux through the iminium ion pathway.
Comparative Research with Other Synthetic Nicotinic Alkaloid Analogs
The field of medicinal chemistry has seen the development of numerous synthetic nicotinic alkaloid analogs, each designed for a specific research purpose. Many of these analogs are created to explore structure-activity relationships at nicotinic acetylcholine receptors (nAChRs), with goals of developing more selective and potent therapeutic agents. nih.gov These may include conformationally restricted analogs that limit the rotational freedom of the molecule to better understand the binding conformation at the receptor. nih.gov
This compound belongs to a different class of synthetic analogs—those designed not as pharmacological agents but as chemical tools for studying metabolic processes. Its utility is not in binding to a receptor but in its formation as a stable endpoint of a specific biochemical reaction.
A comparative analysis highlights these differing roles:
Pharmacological Analogs (e.g., conformationally restricted analogs, 6-methyl nicotine): Used to probe receptor structure, function, and selectivity. The primary interest is in their biological activity and pharmacokinetic profiles. nih.govnih.gov
Mechanistic Probes (e.g., this compound): Used to elucidate biochemical reaction mechanisms. The primary interest is in the chemical reaction that forms the compound, which serves as evidence of a transient intermediate.
Therefore, while both are synthetic derivatives, their applications in research are distinct and complementary. The study of pharmacological analogs advances our understanding of nicotinic systems, whereas the use of mechanistic probes like this compound illuminates the fundamental metabolic pathways of the parent alkaloids.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5'-Cyanonicotine |
| 5'-hydroxynicotine |
| 6-methyl nicotine |
| Cotinine |
| Cyanide |
| Iminium ion |
| Nicotine |
| Nicotine-Δ1'(5')-iminium ion |
| Norcotinine |
| Nornicotine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyano nornicotine, and how can purity be validated?
- Methodological Answer : Synthesis of this compound requires precise optimization of cyano-group introduction to the nornicotine backbone. Use labeled precursors (e.g., deuterated nornicotine) to track reaction efficiency via HPLC-MS. Characterize intermediates using H/C NMR and IR spectroscopy to confirm structural integrity. For purity validation, combine gas chromatography (GC) with flame ionization detection (FID) and compare retention indices against reference standards. Ensure detailed experimental protocols are included in supplementary materials to enable reproducibility .
Q. How can researchers mitigate matrix interference during trace-level analysis of this compound in complex biological samples?
- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from biological matrices like plasma or tissue homogenates. Optimize mobile phase gradients in UPLC-MS/MS to separate co-eluting compounds. Use internal standards (e.g., isotopically labeled this compound) to correct for ion suppression/enhancement effects. Validate sensitivity via limit of detection (LOD) and quantification (LOQ) studies, ensuring adherence to ICH guidelines .
Q. What in vitro models are suitable for preliminary screening of this compound’s receptor interactions?
- Methodological Answer : Utilize cockroach dorsal unpaired median (DUM) neurons, which express insect nicotinic acetylcholine receptors (nAChRs), to assess agonist/antagonist activity via patch-clamp electrophysiology. Compare dose-response curves of this compound with native nornicotine. Include controls with α-bungarotoxin (nAChR blocker) and pirenzepine (muscarinic antagonist) to differentiate receptor subtypes. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor subtype specificity be resolved?
- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., insect vs. mammalian receptors) or assay conditions (e.g., voltage settings in electrophysiology). Design a cross-validation study using:
- Model 1 : Recombinant human nAChR subtypes (α4β2, α7) expressed in HEK293 cells.
- Model 2 : Insect DUM neurons (as in ).
Apply consistent agonist concentrations and buffer compositions. Use RNA interference (RNAi) to silence specific receptor subunits and confirm target engagement. Publish raw datasets and statistical code to facilitate meta-analyses .
Q. What mechanistic studies can elucidate this compound’s metabolic stability compared to nornicotine?
- Methodological Answer : Conduct in vitro hepatic microsomal assays with human CYP450 isoforms (e.g., CYP2A6, CYP2B6) to compare metabolic half-lives. Use LC-QTOF-MS to identify phase I/II metabolites. For in vivo validation, administer C-labeled this compound to rodent models and quantify urinary/fecal excretion via scintillation counting. Incorporate kinetic isotope effects (KIEs) to probe enzymatic pathways .
Q. How can researchers address low sensitivity in chiral resolution of this compound enantiomers?
- Methodological Answer : Develop a chiral stationary phase (CSP)-GC method using β-cyclodextrin derivatives. Optimize temperature programming and carrier gas flow rates to enhance peak separation. Validate enantiomeric excess (ee) via polarimetry and circular dichroism (CD). For trace-level detection, pre-concentrate samples via lyophilization and reconstitute in low-volume solvents. Cross-validate with chiral HPLC using amylose-based columns .
Q. What computational approaches predict this compound’s binding affinity to novel nAChR subtypes?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using cryo-EM structures of nAChRs (e.g., PDB ID 6UWZ). Apply molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories. Validate predictions with in vitro mutagenesis (e.g., alanine scanning of receptor binding pockets). Use free-energy perturbation (FEP) calculations to quantify ΔG binding differences between enantiomers .
Guidelines for Rigorous Research Design
- Reproducibility : Document all synthetic and analytical protocols in supplementary materials, including raw spectral data and chromatograms .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples and declare conflicts of interest .
- Data Transparency : Share datasets via repositories like Zenodo or Figshare, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
